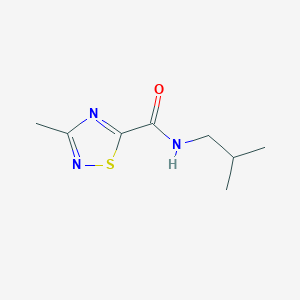

3-METHYL-N-(2-METHYLPROPYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Description

Properties

IUPAC Name |

3-methyl-N-(2-methylpropyl)-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-5(2)4-9-7(12)8-10-6(3)11-13-8/h5H,4H2,1-3H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQHAFAAWYSRLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(2-METHYLPROPYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(2-METHYLPROPYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms of the compound.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including 3-methyl-N-(2-methylpropyl)-1,2,4-thiadiazole-5-carboxamide, as antiviral agents. Research indicates that compounds with a thiadiazole moiety exhibit binding affinities to viral proteases, making them promising candidates for the development of antiviral drugs against viruses such as SARS-CoV-2. For instance, spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamides demonstrated strong binding energy scores against the viral main protease (Mpro), suggesting a similar potential for this compound .

Antimicrobial Properties

Thiadiazole derivatives have been recognized for their antimicrobial properties. A study demonstrated that certain derivatives exhibited significant antibacterial and antifungal activities. The structural modifications in the thiadiazole ring can enhance these properties, making compounds like this compound valuable in developing new antimicrobial agents .

Herbicidal Activity

The compound has shown potential as a herbicide due to its ability to inhibit specific metabolic pathways in plants. Research indicates that thiadiazoles can disrupt photosynthesis and other vital processes in weeds, leading to effective weed management strategies .

Plant Growth Regulation

Thiadiazole derivatives are also explored for their role as plant growth regulators. They can influence plant growth by modulating hormone levels or enhancing stress resistance in crops .

Polymer Additives

In material science, this compound is being investigated as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices could improve performance under various environmental conditions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antiviral | Demonstrated binding affinity to SARS-CoV-2 Mpro with energy scores indicating potential efficacy as an antiviral agent. |

| Study B | Antimicrobial | Showed significant inhibition of bacterial growth in vitro against multiple strains. |

| Study C | Herbicidal | Effective at low concentrations in controlling weed species without harming crops. |

| Study D | Polymer Science | Enhanced mechanical properties of polymer composites when used as a stabilizing agent. |

Mechanism of Action

The mechanism of action of 3-METHYL-N-(2-METHYLPROPYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related carboxamide derivatives, particularly pyrazole-based analogs (e.g., compounds 3a–3p from Molecules, 2015) . Key differences include:

Key Observations :

- The isobutyl carboxamide group increases hydrophobicity, which may improve membrane permeability relative to aryl-substituted pyrazole carboxamides.

Physicochemical Properties

- Melting Point : Pyrazole carboxamides (e.g., 3a–3p ) exhibit melting points ranging from 123–183°C, influenced by substituents (e.g., fluoro or chloro groups increase rigidity and mp) . The thiadiazole analog’s mp is unreported but likely lower due to reduced aromatic stacking from the smaller heterocycle.

- Solubility : Thiadiazoles generally show moderate solubility in polar aprotic solvents (e.g., DMF), similar to pyrazole derivatives.

Biological Activity

3-Methyl-N-(2-methylpropyl)-1,2,4-thiadiazole-5-carboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H19N3OS

- Molecular Weight : 241.36 g/mol

- CAS Number : 331819-06-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to inhibit the activity of certain enzymes such as protein kinases by binding to their active sites. This inhibition disrupts critical cellular processes and signaling pathways, leading to various biological effects including apoptosis in cancer cells .

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:

- In vitro Studies : Various studies have demonstrated that compounds similar to this compound can reduce cell viability in several cancer cell lines. For example, compounds with similar structures showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.28 µg/mL to 8.107 µM against breast and lung cancer cell lines .

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties. The compound has shown effectiveness against strains of Mycobacterium tuberculosis and other bacterial pathogens .

Case Studies

Comparative Analysis

The unique structure of this compound differentiates it from other thiadiazole derivatives. Here’s a comparison with other notable compounds:

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| N-(5-isobutyl-1,3,4-thiadiazol-2-yl)hexanamide | Antimicrobial | Not specified |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide | Anticancer (lipoxygenase inhibitor) | Not specified |

| This compound | Anticancer and antimicrobial | Varies by study |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-N-(2-methylpropyl)-1,2,4-thiadiazole-5-carboxamide?

- Methodology :

- Step 1 : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediates.

- Step 2 : Cyclize intermediates in dimethylformamide (DMF) using iodine and triethylamine, which facilitates sulfur cleavage and thiadiazole ring formation .

- Alternative : Carboxamide coupling via EDCI/HOBt in DMF at room temperature (30 minutes), followed by purification via preparative TLC (PE:EA = 8:1) and recrystallization from ethanol .

Q. How is the compound structurally characterized to confirm its identity?

- Methodology :

- 1H/13C NMR : Key signals include δ 2.66 ppm (s, 3H) for the methyl group on the thiadiazole ring and δ 3.2–3.5 ppm (m) for the 2-methylpropyl substituent .

- Mass Spectrometry (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at 403.1 for analogous thiadiazole-carboxamides) .

- Elemental Analysis : Validate C, H, N composition (e.g., Anal. Calcd for C21H15ClN6O: C, 62.61%; H, 3.75%) .

Q. What biological activities are commonly investigated for this compound?

- Methodology :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using disk diffusion or MIC protocols .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

- Enzyme Inhibition : Assess activity against targets like COX-2 or topoisomerase II via fluorometric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodology :

- Solvent Screening : Compare DMF, acetonitrile, and THF for cyclization efficiency. DMF enhances cyclization due to high polarity .

- Catalyst Variation : Test iodine vs. other oxidizing agents (e.g., H2O2) to minimize byproducts .

- Coupling Agent Optimization : Replace EDCI/HOBt with DCC/DMAP for carboxamide formation, monitoring yields via HPLC .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodology :

- Impurity Profiling : Use preparative TLC or HPLC to isolate byproducts; analyze via high-resolution MS .

- Deuterated Solvent Effects : Compare NMR in CDCl3 vs. DMSO-d6 to identify solvent-induced shifts .

- Dynamic NMR : Assess rotational barriers in the 2-methylpropyl group if splitting anomalies occur .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Methodology :

- Substituent Modification : Synthesize analogs with varying alkyl groups (e.g., 2-methylbutyl vs. 2-methylpropyl) to assess steric effects on bioactivity .

- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial potency .

- Pharmacokinetic Profiling : Measure logP (octanol-water partition) and solubility to predict bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodology :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour MTT incubation) .

- Batch Purity Verification : Re-characterize compound batches via HPLC-UV (>95% purity threshold) .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.